Cas no 1008693-87-5 (N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide)

N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic indole derivative with potential applications in medicinal chemistry and pharmacological research. Its structure incorporates a naphthalene moiety linked via an oxypropyl chain to an acetamide-substituted indole core, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The compound's key advantages include its well-defined molecular architecture, which allows for precise structure-activity relationship studies, and its potential as a scaffold for developing targeted therapeutics. The presence of both lipophilic (naphthalene) and polar (acetamide) groups may enhance binding affinity and selectivity in biological systems. This molecule is of interest for investigating novel drug candidates in oncology or CNS disorders.
N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide structure
1008693-87-5 structure
Product Name:N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
CAS No:1008693-87-5
MF:C25H26N2O3
MW:402.485546588898
CID:5381367
Update Time:2025-06-21

N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[5,7-dimethyl-1-(3-naphthalen-2-yloxypropyl)-2-oxo-3H-indol-3-yl]acetamide
    • Acetamide, N-[2,3-dihydro-5,7-dimethyl-1-[3-(2-naphthalenyloxy)propyl]-2-oxo-1H-indol-3-yl]-
    • N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
    • Inchi: 1S/C25H26N2O3/c1-16-13-17(2)24-22(14-16)23(26-18(3)28)25(29)27(24)11-6-12-30-21-10-9-19-7-4-5-8-20(19)15-21/h4-5,7-10,13-15,23H,6,11-12H2,1-3H3,(H,26,28)
    • InChI Key: HARZYTCFLRLIGA-UHFFFAOYSA-N
    • SMILES: C(NC1C2=C(N(CCCOC3=CC=C4C(=C3)C=CC=C4)C1=O)C(C)=CC(C)=C2)(=O)C

N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide Pricemore >>

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N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide Related Literature

Additional information on N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

Professional Introduction to N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide (CAS No. 1008693-87-5)

N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1008693-87-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The intricate structure of this molecule, characterized by its fused heterocyclic system and alkyl side chain, contributes to its unique chemical and pharmacological properties.

The molecular framework of N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide incorporates several key structural motifs that are highly relevant in contemporary drug design. The presence of a naphthalene ring linked to a propyl chain via an oxygen atom introduces a hydrophobic moiety that can interact favorably with biological targets. Additionally, the indole core, which is further substituted with dimethyl groups at the 5 and 7 positions, enhances the compound's lipophilicity and potential for membrane penetration. These features collectively contribute to the molecule's binding affinity and pharmacokinetic profile.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has emerged as a compound of interest due to its potential applications in multiple therapeutic areas. Its structural features suggest that it may interact with biological receptors or enzymes involved in metabolic pathways, inflammation, and neurodegeneration. These interactions are being explored in preclinical studies to evaluate the compound's efficacy and safety.

One of the most compelling aspects of this compound is its ability to modulate key signaling pathways associated with human health and disease. The indole scaffold is particularly well-studied for its role in various pharmacological contexts. For instance, indole derivatives have been shown to influence the activity of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and inflammation. The dimethyl substitution at the 5 and 7 positions of the indole ring further fine-tunes the electronic properties of the molecule, enhancing its interaction with these receptors.

The propyl chain extending from the naphthalene ring adds another layer of complexity to the compound's behavior. This side chain can engage in hydrophobic interactions with target proteins, improving binding affinity and stability. Moreover, the presence of an acetamide group at the terminal position introduces a polar moiety that can enhance solubility and bioavailability. These structural elements collectively contribute to the compound's multifaceted pharmacological profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide with greater accuracy. Molecular docking studies have revealed potential binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, simulations suggest that this compound may interact with ATP-binding cassette transporters (ABCTs), which play a crucial role in drug resistance and efflux mechanisms.

The synthesis of N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-y}acetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as nucleophilic substitution reactions at the naphthalene ring and condensation reactions to form the indole core. Each step is carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

In conclusion, N-{5,7-dimethyl-l-[3-(naphthalen-l-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-l)-y}acetamide (CAS No.1008693-87-5) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new biological targets and mechanisms underlying human disease, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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